molecular formula C16H28S B052683 3-Dodecylthiophene CAS No. 104934-52-3

3-Dodecylthiophene

Cat. No.: B052683
CAS No.: 104934-52-3
M. Wt: 252.5 g/mol
InChI Key: RFKWIEFTBMACPZ-UHFFFAOYSA-N
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Description

3-Dodecylthiophene is an organic compound with the molecular formula C16H28S. It is a conjugating monomer that can be used as an active layer on semiconductors. This compound has good electronic properties and is primarily used in the development of p-type semiconducting polymers. It is mainly utilized in the formation of poly(this compound) through electrochemical polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dodecylthiophene can be synthesized from 3-bromothiophene and halogenated hydrocarbons in a single step . The reaction typically involves the use of a palladium catalyst under specific conditions to facilitate the coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrochemical polymerization processes. These processes are optimized to ensure high yield and purity of the compound, which is crucial for its application in electronic devices .

Chemical Reactions Analysis

Types of Reactions: 3-Dodecylthiophene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

3-Dodecylthiophene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 3-Butylthiophene
  • 3-Hexylthiophene
  • 3-Octylthiophene
  • 3-Decylthiophene

Comparison: 3-Dodecylthiophene is unique due to its longer alkyl chain, which provides better solubility in organic solvents and enhances its electronic properties. Compared to shorter alkyl chain thiophenes, this compound forms more stable and ordered structures, making it more suitable for applications in organic electronics .

Properties

IUPAC Name

3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKWIEFTBMACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-53-4
Record name Poly(3-dodecylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40369961
Record name 3-Dodecylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104934-52-3
Record name 3-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dodec-1-yl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Dodecylthiophene?

A1: this compound has the molecular formula C16H28S and a molecular weight of 252.47 g/mol.

Q2: What spectroscopic data is available for characterizing this compound and P3DDT?

A2: Researchers commonly use techniques like Fourier transform infrared (FTIR) spectroscopy, UV-Vis absorption spectroscopy, X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) to characterize this compound and P3DDT. These methods provide information about chemical structure, bonding, crystallinity, and molecular interactions. [, , , , , ]

Q3: How does the choice of solvent affect P3DDT thin films?

A3: Solvents significantly influence the ordering of P3DDT molecules in thin films. For instance, films prepared from toluene show different ordering compared to those prepared from chloroform or chlorobenzene. Factors like solvent viscosity and evaporation rate play a crucial role in determining the film morphology. [, ]

Q4: What happens to the conductivity of P3DDT after heating and cooling cycles?

A4: P3DDT exhibits a unique thermal relaxation behavior. After a heating-cooling cycle, its conductivity decreases but gradually recovers to the original value over several days. This relaxation is linked to changes in its crystal structure, specifically the lattice parameter "b," which affects the inter-chain hopping of charge carriers. [, ]

Q5: What happens to P3DDT at elevated temperatures?

A5: P3DDT undergoes a liquid crystalline phase transition at around 60 °C, attributed to the melting of its side chains. [, ] This transition impacts the material's structural ordering and can be analyzed using techniques like XRD.

Q6: Can P3DDT be blended with other polymers, and what are the benefits?

A7: Yes, P3DDT can be blended with polymers like low-density polyethylene (LDPE) [] and poly(methyl methacrylate) (PMMA). [, ] These blends exhibit improved thermal stability and allow for controlled morphology, impacting properties like conductivity and mechanical strength.

Q7: What are some potential applications of P3DDT?

A8: P3DDT shows promise in applications such as organic field-effect transistors (OFETs) [, , ], organic photovoltaic cells [, , ], and sensors due to its semiconducting properties.

Q8: How does P3DDT interact with carbon nanotubes in composite materials?

A9: P3DDT can form supramolecular complexes with single-walled carbon nanotubes (SWNTs). [, ] This interaction enhances the solubility of SWNTs in organic solvents and improves their dispersion within the polymer matrix, leading to improved properties in the composite material.

Q9: How does P3DDT contribute to the performance of organic solar cells?

A10: P3DDT acts as a p-type (hole-transporting) material in organic solar cells. [] When blended with electron-accepting materials like fullerene derivatives, P3DDT facilitates charge separation and transport, contributing to the overall efficiency of the device.

Q10: Can P3DDT form nanostructures, and what are their advantages?

A11: Yes, P3DDT can self-assemble into various nanostructures, including nanowires [, ], nanoribbons, and nanofibers. [] These nanostructures often exhibit enhanced properties compared to bulk P3DDT, making them suitable for applications in nanoelectronics, sensing, and energy storage.

Q11: How does confinement within nanopores influence P3DDT crystallization?

A12: Confinement within alumina nanopores affects the crystallization of P3DDT. [] Smaller pore diameters lead to an increased proportion of Form II crystals compared to Form I. Additionally, P3DDT crystallites within the nanopores tend to align with their π-π stacking direction along the pore axis.

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